N-ditert-butylphosphorylcyclopentanamine
Overview
Description
N-ditert-butylphosphorylcyclopentanamine is an organophosphorus compound characterized by the presence of a cyclopentane ring bonded to a phosphoryl group and two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ditert-butylphosphorylcyclopentanamine typically involves the reaction of cyclopentylamine with di-tert-butylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-ditert-butylphosphorylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: Phosphoryl oxides and related compounds.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoryl compounds.
Scientific Research Applications
N-ditert-butylphosphorylcyclopentanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-ditert-butylphosphorylcyclopentanamine involves its interaction with molecular targets through its phosphoryl group. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its steric properties due to the tert-butyl groups can affect its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-ditert-butylphosphanylcyclopentanamine
- Di-tert-butyl dicarbonate
- Bis(2,4-di-tert-butylphenyl)phosphate
Uniqueness
N-ditert-butylphosphorylcyclopentanamine is unique due to its specific combination of a cyclopentane ring with a phosphoryl group and tert-butyl groups. This structure imparts distinct steric and electronic properties, making it valuable for specialized applications in catalysis and material science.
Properties
IUPAC Name |
N-ditert-butylphosphorylcyclopentanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28NOP/c1-12(2,3)16(15,13(4,5)6)14-11-9-7-8-10-11/h11H,7-10H2,1-6H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCUWQBHTWNFOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(C(C)(C)C)NC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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